1-benzyl-2-(4-methylpiperazine-1-carbonyl)pyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one
Description
Properties
IUPAC Name |
6-benzyl-5-(4-methylpiperazine-1-carbonyl)-1,6,8-triazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaen-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N5O2/c1-25-11-13-26(14-12-25)23(30)19-15-18-21(28(19)16-17-7-3-2-4-8-17)24-20-9-5-6-10-27(20)22(18)29/h2-10,15H,11-14,16H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLXTWDAHSPQXQM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(=O)C2=CC3=C(N2CC4=CC=CC=C4)N=C5C=CC=CN5C3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is the Fibroblast Growth Factor Receptor (FGFR) . The FGFR family has four distinct isoforms (FGFR1–4) found across various tissue types and expressed to different extents under varying conditions. These receptors play a crucial role in signal transduction pathways that regulate organ development, cell proliferation and migration, angiogenesis, and other processes.
Mode of Action
Upon binding to fibroblast growth factors, the receptor undergoes dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail, resulting in activation of downstream signaling including RAS–MEK–ERK, PLCγ, and PI3K–Akt. This compound, being a derivative of benzylpiperazine, exhibits a stimulant effect. The stimulant effect is slightly weaker than that of benzylpiperazine (bzp), and it seems to have less of a tendency to cause negative side effects such as headaches and nausea.
Biochemical Pathways
The abnormal activation of the FGFR signaling pathway due to amplification, fusion, or missense mutations in the exon of FGFR family members is associated with the progression and development of several cancers such as breast cancer, lung cancer, prostate cancer, bladder cancer, and liver cancer. Moreover, activation of FGFR-dependent signaling pathways can facilitate cancer initiation, progression, and resistance to cancer therapy.
Pharmacokinetics
The compound is metabolized in the liver and excreted through the kidneys. .
Biological Activity
1-benzyl-2-(4-methylpiperazine-1-carbonyl)pyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one is a complex heterocyclic compound with significant biological activity. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
- Molecular Formula : C24H25N5O2
- Molecular Weight : 415.497 g/mol
- Purity : Typically 95%.
The compound exhibits its biological activity primarily through the inhibition of various kinases, particularly cyclin-dependent kinases (CDKs). It has been shown to selectively inhibit CDK4 and CDK6 at low nanomolar concentrations, which are crucial for cell cycle regulation. This inhibition leads to cell cycle arrest and has implications for cancer therapy .
Antiviral Activity
Recent studies have highlighted the antiviral properties of similar pyrido[1,2-a]pyrimidine derivatives. For instance, compounds within this family have demonstrated efficacy against viruses such as herpes simplex virus (HSV) and respiratory syncytial virus (RSV) at micromolar concentrations. The structure-activity relationship (SAR) suggests that modifications at specific positions enhance antiviral potency .
Antitumor Activity
The compound has shown promise in preclinical studies as an antitumor agent. It induces apoptosis in cancer cells by activating intrinsic pathways and inhibiting key survival signals. The selectivity for cancer cells over normal cells is attributed to its ability to target aberrant signaling pathways often upregulated in tumors .
Other Pharmacological Effects
In addition to its anticancer and antiviral properties, the compound exhibits:
- Anti-inflammatory effects : Inhibiting pro-inflammatory cytokines.
- Antioxidant properties : Scavenging free radicals and reducing oxidative stress.
- Neuroprotective effects : Potentially beneficial in neurodegenerative conditions due to its ability to modulate neurotransmitter receptors .
Case Studies and Research Findings
A series of studies have evaluated the biological activity of this compound:
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The 2-position substituent significantly influences synthetic efficiency, physicochemical properties, and bioactivity. Key analogues include:
Key Observations :
- Synthetic Efficiency : Bulky aryl substituents (e.g., phenyl) enable near-quantitative yields via thermal cyclization, while polar groups like piperazine require optimized conditions .
- Bioactivity : Electrophilic substituents (e.g., 4-chlorophenyl, thioxo) correlate with anticancer and antimicrobial activity, whereas the 4-methylpiperazine group may target kinase pathways .
Key Insights :
- Antimicrobial vs. Anticancer : Thioxo and chlorophenyl derivatives exhibit stronger antimicrobial/anticancer effects than the target compound, suggesting substituent-driven selectivity .
- Piperazine Derivatives : The 4-methylpiperazine group in the target compound may improve blood-brain barrier penetration compared to 4-phenylpiperazine analogues, though this requires validation .
Q & A
Basic: What analytical techniques are recommended for characterizing this compound?
Answer:
- Nuclear Magnetic Resonance (NMR): Use - and -NMR to confirm the core structure and substituent positions. For ambiguous signals, employ 2D NMR (e.g., COSY, HSQC) .
- High-Performance Liquid Chromatography (HPLC): Utilize a mobile phase containing ammonium acetate buffer (15.4 g/L, pH 6.5 adjusted with acetic acid) to assess purity and quantify impurities .
- Mass Spectrometry (MS): High-resolution MS (HRMS) or LC-MS to verify molecular weight and fragmentation patterns .
Advanced: How can contradictory spectral data (e.g., unexpected peaks in NMR) be resolved?
Answer:
- Control Experiments: Repeat synthesis under inert conditions to rule out oxidation/byproducts.
- Computational Validation: Compare experimental NMR shifts with density functional theory (DFT)-predicted chemical shifts .
- Isolation and Crystallography: Crystallize the compound or derivatives (e.g., salts) for X-ray diffraction to resolve structural ambiguities .
Basic: What is a robust method for synthesizing this compound?
Answer:
- Key Steps:
- Purification: Employ column chromatography (silica gel, gradient elution with ethyl acetate/methanol) followed by recrystallization .
Advanced: How can reaction conditions be optimized to improve yield?
Answer:
- Design of Experiments (DOE): Screen parameters (temperature, solvent, catalyst) using fractional factorial designs to identify critical factors .
- Computational Guidance: Apply quantum chemical calculations (e.g., transition state modeling) to predict optimal reaction pathways, as demonstrated by ICReDD’s workflow .
- In Situ Monitoring: Use FTIR or Raman spectroscopy to track intermediate formation and adjust conditions dynamically .
Basic: How is purity assessed during synthesis?
Answer:
- HPLC Method:
- Column: C18 reversed-phase.
- Mobile Phase: Ammonium acetate buffer (pH 6.5)/acetonitrile gradient.
- Detection: UV at 254 nm .
- Melting Point Analysis: Compare observed mp with literature values (±2°C tolerance) .
Advanced: How can solubility limitations be addressed for biological assays?
Answer:
- Solvent Screening: Test DMSO/water mixtures (e.g., 10% DMSO) or cyclodextrin-based solubilizers.
- Computational Predictions: Calculate ESOL Log S and TPSA (Topological Polar Surface Area) to guide solvent selection .
- Salt Formation: Synthesize hydrochloride or mesylate salts to enhance aqueous solubility .
Advanced: How to analyze stability under varying pH and temperature?
Answer:
- Forced Degradation Studies:
- Acidic/Base Conditions: Incubate at 0.1M HCl/NaOH (25–60°C) for 24–72 hours.
- Oxidative Stress: Treat with 3% HO.
- Analysis: Monitor degradation products via LC-MS and quantify using calibration curves .
Advanced: How to address discrepancies between computational and experimental reactivity?
Answer:
- Multi-Parameter Validation: Compare computational predictions (e.g., activation energy, orbital interactions) with kinetic data (e.g., Arrhenius plots) .
- Sensitivity Analysis: Identify assumptions (e.g., solvent effects, implicit vs. explicit solvation) that may skew computational models .
Basic: What safety precautions are needed during synthesis?
Answer:
- Hazard Mitigation:
- Waste Disposal: Neutralize acidic/base waste before disposal .
Advanced: How to optimize regioselectivity in piperazine derivatization?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
